molecular formula C22H32N2O4 B5675166 8-[(3,4-dimethylphenoxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

8-[(3,4-dimethylphenoxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5675166
M. Wt: 388.5 g/mol
InChI Key: UTTMOLSXDKLZQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[4.5]decanes and related compounds typically involves multi-step synthetic routes that may include Michael addition reactions, cyclization reactions, and modifications of the functional groups to achieve the desired structural complexity. For instance, Tsukamoto et al. (1995) described the synthesis of similar compounds through Michael addition and cyclization reactions, highlighting the synthetic versatility of these frameworks (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by their spirocyclic nature, which incorporates both nitrogen and oxygen atoms within the framework. This unique structural aspect contributes to the compound's chemical reactivity and interactions with other molecules. Crystallographic studies, such as those conducted by Kagawa et al. (1994) on related organic nonlinear optical materials, provide insight into the molecular arrangements and potential applications of these compounds (Kagawa et al., 1994).

Chemical Reactions and Properties

The reactivity of diazaspiro[4.5]decanes can be influenced by the presence of functional groups, such as acetyl and phenoxy. These groups may undergo various chemical reactions, including nucleophilic substitutions and additions, contributing to the versatility of these compounds in synthetic chemistry. The study by Overman and Rishton (2003) provides an example of the stereocontrolled preparation of related compounds through acid-promoted rearrangements, demonstrating the complex reactivity of these systems (Overman & Rishton, 2003).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decanes, such as solubility, melting points, and crystal structure, are crucial for their application in material science and organic synthesis. The crystallographic analysis and physical characterization studies provide essential data for understanding these materials' behavior under different conditions. For example, the work by Kagawa et al. (1996) on a new crystal form of an organic nonlinear optical material reveals the importance of molecular alignment and crystal packing in determining the material's optical properties (Kagawa et al., 1996).

properties

IUPAC Name

8-[2-(3,4-dimethylphenoxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-17-5-6-19(13-18(17)2)28-15-21(26)23-10-7-22(8-11-23)14-20(25)24(16-22)9-4-12-27-3/h5-6,13H,4,7-12,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTMOLSXDKLZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(3,4-Dimethylphenoxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

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